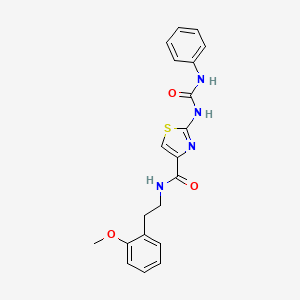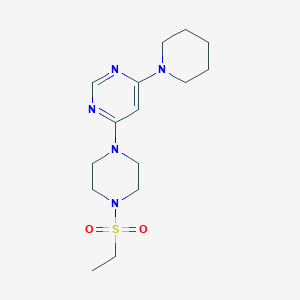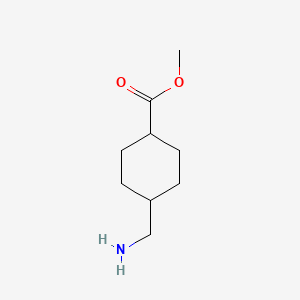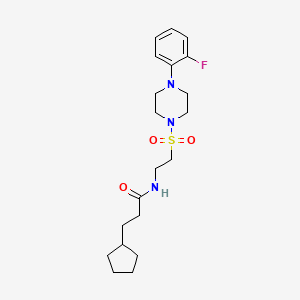
N-(2-methoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Synthesis and Drug Development
N-(2-methoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide is part of a class of compounds utilized in various syntheses and drug development processes. For instance, the synthesis of 2-amino-5-carboxamide thiazole derivatives on a solid phase, involving a dehydrative cyclization process, is significant in the development of compounds with potential oral bioavailability drug properties (Kim, Kwon, Han, & Gong, 2019). Furthermore, the development of new methods for synthesizing related compounds, such as 2-amino-N-(-(2-chloro-6methylphenyl)-thiazole-5-carboxamide, demonstrates its applicability in creating anti-cancer drugs like dasatinib (Chen, Zhao, Wang, Droghini, Lajeunesse, Sirard, Endo, Balasubramanian, & Barrish, 2009).
Antimicrobial and Antifungal Applications
Compounds from this family have been explored for their antimicrobial and antifungal properties. A study on the synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid highlighted significant antimicrobial activities against several strains of microbes (Noolvi, Patel, Kamboj, & Cameotra, 2016). Additionally, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives have demonstrated weak to moderate antibacterial and antifungal activities (Abd Alhameed, Almarhoon, Bukhari, El‐Faham, de la Torre, & Albericio, 2019).
Applications in Corrosion Inhibition
This class of compounds has also found use in the field of corrosion inhibition. Studies on thiazole hydrazones, including 4-(4-methoxy-phenyl)-thiazole-2-carboxylic acid derivatives, have shown potential in inhibiting mild steel corrosion in acid media (Chaitra, Mohana, Gurudatt, & Tandon, 2016). The exploration of these compounds for their protective qualities against steel corrosion in acidic environments indicates their potential for practical industrial applications.
Biological Imaging and Monitoring
In the realm of biological research, derivatives of this compound class have been developed as probes for monitoring specific enzymes. For example, a study on the development of a ratiometric fluorescent probe derived from 2-(2-hydroxy-3-methoxyphenyl) benzothiazole for monitoring human carboxylesterase 1 activity in vitro and in cellular imaging demonstrates the applicability of these compounds in biochemical and medical research (Liu, Feng, Ge, Lv, Hou, Cao, Cui, & Yang, 2014).
Propiedades
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-27-17-10-6-5-7-14(17)11-12-21-18(25)16-13-28-20(23-16)24-19(26)22-15-8-3-2-4-9-15/h2-10,13H,11-12H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLITABGVJMGDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-3-carboxylic acid](/img/structure/B2827831.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2827836.png)



![3-(4-methoxyphenyl)-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2827842.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(cyclohexanecarboxamido)benzofuran-2-carboxamide](/img/structure/B2827844.png)





![5-(Tert-butoxycarbonyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2827854.png)